molecular formula C10H13ClN2O B2878531 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline CAS No. 81532-44-7

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2878531
CAS No.: 81532-44-7
M. Wt: 212.68
InChI Key: LRRWZUGSRZODMP-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .


Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines, which includes this compound, can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, providing further opportunities for functionalization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that tetrahydroquinazolines can be synthesized through reactions involving α-aminoamidines and bis-benzylidene cyclohexanones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, are not specified in the search results .

Scientific Research Applications

Anticancer Agent Development

Research on derivatives of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline has led to the discovery of compounds with significant anticancer properties. For example, studies have found that certain derivatives are potent apoptosis inducers and have high efficacy in breast and other cancer models due to excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another study identified novel classes of tubulin-polymerization inhibitors targeting the colchicine site, demonstrating significant in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential as anticancer agents (Wang et al., 2014).

Chemosensor for Cadmium

A compound closely related to this compound was found to selectively respond to Cd2+ ions over other metal ions, indicating its potential use as a chemosensor for cadmium. This could have applications in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Antimicrobial Agents

Derivatives of this compound have been synthesized and tested for their antimicrobial activities, showing promising results as antimicrobial agents (El-zohry & Abd-Alla, 2007).

Novel Quinazoline Derivatives

Research into the reactivity of this compound and its use in the synthesis of novel quinazoline derivatives has expanded the potential applications of these compounds in various fields, including drug development and material science. These studies explore the behavior of the compound towards different nitrogen nucleophiles and investigate the synthesis of new derivatives with potential biological activity (El-hashash et al., 2011).

Exploration of Structure and Reactivity

Further studies have elucidated the crystal structure of related tetrahydroquinolines and explored their reactivity, providing a deeper understanding of the chemical and physical properties of these compounds. Such knowledge is crucial for designing molecules with specific functions and for the development of new materials and pharmaceuticals (Albov et al., 2004).

Safety and Hazards

Specific safety and hazard information for 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is not available in the search results .

Future Directions

The future directions for research on 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline could involve further exploration of its potential antitubercular activity . Additionally, its derivatives could be investigated for their inhibitory activity against β-glucosidase, suggesting potential applications in the treatment of diabetes .

Properties

IUPAC Name

2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRWZUGSRZODMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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